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molecular formula C8H5Cl2N B1664011 2,4-Dichlorophenylacetonitrile CAS No. 6306-60-1

2,4-Dichlorophenylacetonitrile

Cat. No. B1664011
M. Wt: 186.03 g/mol
InChI Key: VJARIBGMDPJLCL-UHFFFAOYSA-N
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Patent
US05597827

Procedure details

A solution of 2,4-dichlorophenylacetonitrile (30.00 gms , 161 mmol) (Aldrich) in dry ethyl acetate (36 ml) was added dropwise to an ethanolic solution of sodium ethoxide, prepared in situ from sodium metal (4.90 g , 213 mmol) and dry ethanol (60 ml). This reaction mixture was refluxed for two hours, allowed to stand overnight at room temperature and the ethanol was evaporated. The yellow solid obtained was dissolved in water and the resulting solution was extracted twice with ether. The aqueous layer was chilled and acidified with hydrochloric acid. The crude product was extracted with ether to give 23.31 g of white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10]#[N:11].[O-:12][CH2:13][CH3:14].[Na+].[Na].C(O)C>C(OCC)(=O)C.O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([C:13](=[O:12])[CH3:14])[C:10]#[N:11] |f:1.2,^1:15|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
36 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
[Na]
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This reaction mixture was refluxed for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the ethanol was evaporated
CUSTOM
Type
CUSTOM
Details
The yellow solid obtained
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted twice with ether
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was chilled
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(C#N)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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